2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a tetrahydroisoquinoline core. These structural features contribute to its reactivity and utility in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methanol, and tetrahydroisoquinoline derivatives.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atom enhances the compound’s stability and bioavailability.
Medicine
The compound and its analogs are investigated for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The Fmoc group can be cleaved under basic conditions, revealing the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Uniqueness
The presence of the fluorine atom at the 5-position of the tetrahydroisoquinoline ring distinguishes this compound from its analogs. This fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)21-13-27(12-11-19(21)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPHZWFFVWDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138004-27-8 |
Source
|
Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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